7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride
Description
7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride is a spirocyclic compound featuring a bicyclic structure combining a dihydroisoquinoline moiety fused to a strained cyclopropane ring. While specific data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs (e.g., cyclopentane-based spiro derivatives) highlight its likely role in targeting central nervous system disorders or enzyme modulation.
Properties
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11;/h1-2,5,13H,3-4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWPQNIPQYBMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203683-64-0 | |
| Record name | 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopropane];hydrochloride typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Bromination: The isoquinoline derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Spirocyclization: The brominated isoquinoline undergoes a spirocyclization reaction with a cyclopropane derivative to form the spiro compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopropane];hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmacological Applications
- CNS Activity : The compound acts as a pharmacophore in drug design, particularly for central nervous system-active agents. It may interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways .
- Antimicrobial Properties : Research has shown that 7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride exhibits significant antimicrobial activity against various pathogens, including fungi and bacteria. For instance, it demonstrated effective concentrations against Rhizoctonia solani .
- Potential in Anticancer Research : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy .
Materials Science Applications
The unique structure of this compound makes it a promising candidate in materials science:
- Electronic and Optical Properties : The compound has potential applications in developing novel materials with specific electronic or optical properties due to its photophysical characteristics .
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Activity Study : A case study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .
- CNS Interaction Study : Another research project focused on the interaction of this compound with various CNS receptors, demonstrating its potential as a lead compound for developing new neuroactive drugs .
Mechanism of Action
The mechanism of action of 7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopropane];hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The spiro structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analog Analysis
The following table summarizes key differences between the target compound and its structural analogs:
Key Observations:
Spiro Ring Size and Strain: The target’s cyclopropane introduces significant ring strain, which enhances reactivity and conformational rigidity compared to cyclopentane-based analogs . Computational studies (e.g., OPLSAA force field optimizations) reveal that cyclopropane parameters require careful adjustment to match quantum mechanics data, underscoring challenges in modeling its strained geometry .
Substituent Effects :
- Bromo vs. Trifluoromethyl : The bromo group’s electron-withdrawing nature may increase molecular weight and polarizability compared to the lipophilic CF₃ group in ’s compound, influencing pharmacokinetics (e.g., membrane permeability) .
- Bromo vs. Phenyl : The phenyl group in ’s analog likely enhances π-π stacking interactions in biological targets, whereas bromo’s halogen bonding could favor specific receptor binding.
Hydrochloride Salt :
- The hydrochloride salt form (common in ) improves aqueous solubility, critical for oral bioavailability. This contrasts with neutral spiro compounds, which may require formulation adjustments.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s hydrochloride salt is expected to show NH stretches (~3400 cm⁻¹) and Br-C vibrations (500–600 cm⁻¹), similar to bromophenyl derivatives like Compound 1L .
- LCMS Analysis : While data for the target are unavailable, analogs like 6-trifluoromethylspiro[...] exhibit distinct fragmentation patterns (e.g., CF₃ loss), suggesting bromo-substituted spiro compounds may produce characteristic bromine isotope clusters .
Biological Activity
7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
- Molecular Formula : C14H18BrN
- Molecular Weight : 280.209 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological activity.
Research indicates that this compound functions primarily as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing a crucial role in gene regulation.
Key Mechanistic Insights:
- Bromodomain Inhibition : The compound selectively inhibits the binding of BET (bromodomain and extraterminal domain) family proteins to acetylated lysines, thereby modulating gene expression involved in various diseases such as cancer and inflammation .
- Anti-inflammatory Effects : By inhibiting bromodomains, the compound may reduce pro-inflammatory cytokine production, suggesting potential applications in treating autoimmune diseases .
Biological Activity Data
Study 1: Bromodomain Inhibition
A study explored the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells through the downregulation of oncogenes associated with bromodomain activity. This highlights its potential as an anti-cancer agent.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential therapeutic application in managing inflammatory diseases such as rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride with high purity?
- Methodology : Optimize synthesis using Design of Experiments (DoE) to minimize trial-and-error approaches. For example, apply factorial designs to test variables like reaction temperature, stoichiometry of brominating agents, and cyclopropane ring stability under acidic conditions. Use HPLC or LC-MS for purity assessment (>98% as per pharmaceutical standards) .
- Critical Considerations : Monitor steric hindrance during spirocyclic formation, as bulky substituents may impede cyclopropane ring closure. Reference analogous syntheses of brominated isoquinoline derivatives for reagent selection (e.g., N-bromosuccinimide in DMF) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm bromine placement and spirocyclic connectivity via H/C NMR, focusing on coupling constants in the cyclopropane region (e.g., δ 1.5–2.5 ppm for cyclopropane protons).
- X-ray Crystallography : Resolve spatial arrangement of the spiro system, particularly the dihedral angle between isoquinoline and cyclopropane moieties .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and detect halogen isotopic patterns .
Q. What protocols ensure the compound’s stability during storage and handling?
- Stability Testing : Conduct accelerated degradation studies under varied conditions (pH, temperature, light exposure). Use kinetic modeling to predict shelf life. For hydrochloride salts, maintain anhydrous storage (desiccators) to prevent hydrolysis .
- QC Measures : Batch-specific Certificates of Analysis (CoA) should include residual solvent levels (e.g., DCM < 600 ppm) and moisture content (<0.5% w/w) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?
- Approach : Combine quantum chemical calculations (DFT) with transition-state analysis to map bromine’s electrophilic substitution sites. For example, simulate Fukui indices to identify nucleophilic centers on the isoquinoline ring prone to functionalization .
- Validation : Cross-reference computational results with experimental data (e.g., HPLC tracking of reaction intermediates) to refine models .
Q. What strategies resolve contradictions in observed vs. theoretical reaction yields?
- Root-Cause Analysis :
- Side Reactions : Use GC-MS to detect byproducts (e.g., debromination under basic conditions).
- Kinetic vs. Thermodynamic Control : Vary reaction duration and temperature to isolate dominant pathways.
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify significant discrepancies between replicates .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets?
- Experimental Design :
- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity for receptors (e.g., σ-1 or NMDA targets).
- Molecular Dynamics (MD) : Simulate ligand-receptor docking to prioritize in vitro testing .
- Challenge : Address false positives from hydrochloride counterion interference by testing freebase analogs .
Q. What advanced separation techniques improve isolation of enantiomers or diastereomers?
- Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for enantiomeric resolution. Optimize mobile phase composition (e.g., heptane/ethanol with 0.1% TFA) .
- Crystallization : Screen solvent systems (e.g., ethanol/water) to exploit differential solubility of diastereomeric salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
